Metronidazole acetate

描述

Metronidazole is a synthetic nitroimidazole antimicrobial and antiprotozoal agent . It is used to treat trichomoniasis, amebiasis, inflammatory lesions of rosacea, and bacterial infections, as well as prevent postoperative infections . Metronidazole is available in various forms such as capsules, tablets, topical forms, and suppository preparations .

Synthesis Analysis

Metronidazole derivatives have been prepared by reacting metronidazole and its acetic acid oxidized form with menthol, thymol, carvacrol, and eugenol . The synthesis of metronidazole ester compounds has also been reported .

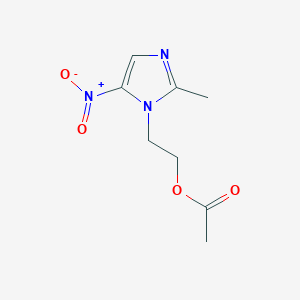

Molecular Structure Analysis

Metronidazole has a chemical formula of C6H9N3O3 . It is a derivative of 5-nitroimidazole and has a nitro functional group (-NO2) at the fifth position of a planar 5-membered ring, with a nitrogen (nitroimidazole) at position 1 .

Chemical Reactions Analysis

Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The nitro group of metronidazole acts as an electron sink, capturing electrons that would usually be transferred to hydrogen ions in this cycle .

科学研究应用

Metronidazole may interfere with butobarbitone metabolism by inhibiting alcohol dehydrogenase. This interaction could potentially affect the effectiveness of butobarbitone in treating chronic alcoholism (Al Sharifi, Gilbert, & Powell, 1982).

It remains the standard treatment for anaerobic infections due to its low cost, effectiveness against pathogenic bacteria, favorable pharmacokinetic and pharmacodynamic properties, and minimal adverse effects (Löfmark, Edlund, & Nord, 2010).

Metronidazole rapidly decomposes with cysteine in the presence of ferric or ferrous iron, forming complexes with iron, cysteine, and nitric oxide, which can be used as a radiation sensitizer (Mason & Josephy, 1985).

Its versatility as an antibiotic with a wide range of activity against various protozoans and anaerobic bacteria makes it a popular choice for treating various infections (Freeman, Klutman, & Lamp, 1997).

Low doses of metronidazole can enhance the pathogenicity of Bacteroides fragilis strains, potentially altering host-bacteria relationships (Diniz et al., 2003).

It is a versatile antimicrobial agent with broad activity against both bacteria and parasites, making it a key treatment for various infections (Rosenblatt & Edson, 1987).

Metronidazole treatment induces chromosomal breakage in susceptible Bacteroides fragilis cells, leading to rapid consumption and 90% mortality within 30 minutes of exposure (Diniz et al., 2000).

High-pressure liquid chromatography is effective for determining plasma levels of metronidazole and its metabolites after intravenous administration, which is valuable for monitoring antimicrobial therapy (Wheeler et al., 1978).

安全和危害

Metronidazole has been shown to be carcinogenic in rats and mice . Unnecessary use should be avoided . It should not be used if you recently drank alcohol, or have taken disulfiram (Antabuse) within the past 2 weeks . Seizures and other nervous system abnormalities have been reported in patients treated with metronidazole . You should stop using this medicine immediately if you experience any neurological symptoms such as seizures, headaches, visual changes, weakness, numbness, or tingling .

未来方向

Metronidazole remains a front-line choice for treatment of infections related to inflammatory disorders of the gastrointestinal tract including colitis linked to Clostridium difficile . Despite more than 60 years of research, the metabolism of metronidazole and associated cytotoxicity is not definitively characterized . Future research may focus on the development of new nitroimidazole compounds, specifically metronidazole derivatives possessing improved biological activity .

属性

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6-9-5-8(11(13)14)10(6)3-4-15-7(2)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXDTGGRMOLAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157219 | |

| Record name | Metronidazole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metronidazole acetate | |

CAS RN |

13182-82-6 | |

| Record name | Metronidazole acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

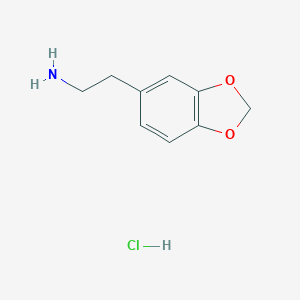

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)